molecular formula C18H23FN4O B6748781 6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine

6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine

Cat. No.: B6748781
M. Wt: 330.4 g/mol
InChI Key: IFGSCHFFQXNAQE-UHFFFAOYSA-N
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Description

6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of molecules. This compound is characterized by the presence of a quinazoline core, a fluorine atom at the 6th position, and a morpholinyl-cyclohexyl substituent at the nitrogen atom. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom at the 6th position can be introduced using electrophilic fluorination reagents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Morpholinyl-Cyclohexyl Group: The morpholinyl-cyclohexyl group can be introduced through nucleophilic substitution reactions, where the appropriate morpholinyl-cyclohexylamine is reacted with the quinazoline intermediate under suitable conditions, such as in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides; electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Use in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives.

Properties

IUPAC Name

6-fluoro-N-(4-morpholin-4-ylcyclohexyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c19-13-1-6-17-16(11-13)18(21-12-20-17)22-14-2-4-15(5-3-14)23-7-9-24-10-8-23/h1,6,11-12,14-15H,2-5,7-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGSCHFFQXNAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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